molecular formula C5H6F3N B1600957 5,5,5-Trifluoropentanenitrile CAS No. 89866-61-5

5,5,5-Trifluoropentanenitrile

Cat. No.: B1600957
CAS No.: 89866-61-5
M. Wt: 137.1 g/mol
InChI Key: JUBKTXQLCVDDLL-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropentanenitrile: is an organic compound with the molecular formula C5H6F3N . It is a clear liquid with a molecular weight of 137.1 g/mol . The compound is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanenitrile chain, making it a fluorinated nitrile. This structural feature imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5,5-Trifluoropentanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 5,5,5-trifluoropentanoyl chloride with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoropentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

Chemistry: 5,5,5-Trifluoropentanenitrile is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s fluorinated nature makes it useful in medicinal chemistry for the design of drugs with improved metabolic stability and bioavailability. It is also used in the synthesis of fluorinated biomolecules for research purposes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties enhance the performance and durability of these materials .

Mechanism of Action

The mechanism by which 5,5,5-trifluoropentanenitrile exerts its effects is primarily through its chemical reactivity. The nitrile group can participate in various chemical reactions, while the fluorine atoms influence the compound’s electronic properties, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

  • 5,5,5-Trifluoropentanoyl chloride
  • 5,5,5-Trifluoropentanoic acid
  • 5,5,5-Trifluoropentylamine

Uniqueness: 5,5,5-Trifluoropentanenitrile is unique due to its combination of a nitrile group and three fluorine atoms. This combination imparts distinct reactivity and stability compared to other fluorinated compounds. For example, while 5,5,5-trifluoropentanoyl chloride is highly reactive and used in acylation reactions, this compound is more stable and versatile in various synthetic applications .

Properties

IUPAC Name

5,5,5-trifluoropentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N/c6-5(7,8)3-1-2-4-9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBKTXQLCVDDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473676
Record name 5,5,5-trifluoropentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89866-61-5
Record name 5,5,5-trifluoropentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 882 mg (18 mmole) of sodium cyanide and 9 mL of DMSO was heated in an oil bath at 80° C. for 10 minutes until most of the solid had dissolved. The mixture was then removed from the oil bath and treated with 2.87 g (15 mmole) of 4,4,4-trifluorobutyl bromide. The mixture was heated to 110° C. for about 30 minutes and then cooled to room temperature. The mixture was partitioned between H2O and ether, and the aqueous layer was extracted with an additonal 2 portions of ether. The combined organic fractions were washed successively with 2N HCl (twice), H2O (twice), and brine. The ether phase was dried over anhydrous Na2SO4, filtered, and concentrated to yield 1.99 g (97%) of the title compound as a colorless liquid, suitable for use without further purification; IR (neat) νCO 2260 cm-1.
Quantity
882 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To a stirring solution of 6.40 g (50.3 mM) 4,4,4-trifluorobutanol, prepared in Example 45d, and 7.71 ml (55.3 mM) triethylamine in 1.50 ml Et2O at 0° C. under N2, was added 4.28 ml (55.3 mM) methanesulfonyl chloride dropwise. A white precipitate formed and was stirred 60 minutes at 0° C. An equal volume of pentane was added and the reaction mixture was filtered through celite, followed by concentration on a rotary evaporator without heat. The crude mesylate was mixed with 8.19 g (126 mM) KCN and catalytic KI in 150 ml dimethysulfoxide at rt. The reaction mixture was then heated to 80° C. for 3 hours, turning deep orange and gelling. After cooling, the orange gel was poured into 100 ml of stirring H2O, extracted into Et2O, washed with saturated NaCl, dried over MgSO4, filtered and volatiles distilled. The crude liquid residue was 5.12 g (75%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
7.71 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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